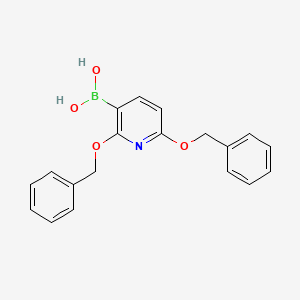

2,6-Bis(benzyloxy)pyridin-3-ylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Bis(benzyloxy)pyridin-3-ylboronic acid, also known as BBP, is a boronic acid derivative. It has a molecular weight of 335.17 . The IUPAC name for this compound is 2,6-bis(benzyloxy)-3-pyridinylboronic acid . It is typically stored in an inert atmosphere and under -20°C .

Molecular Structure Analysis

The molecular formula of 2,6-Bis(benzyloxy)pyridin-3-ylboronic acid is C19H18BNO4 . The InChI code for this compound is 1S/C19H18BNO4/c22-20(23)17-11-12-18(24-13-15-7-3-1-4-8-15)21-19(17)25-14-16-9-5-2-6-10-16/h1-12,22-23H,13-14H2 .Chemical Reactions Analysis

While the specific chemical reactions involving 2,6-Bis(benzyloxy)pyridin-3-ylboronic acid are not provided in the search results, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

2,6-Bis(benzyloxy)pyridin-3-ylboronic acid is a solid at room temperature . It should be stored in an inert atmosphere and under -20°C .Wissenschaftliche Forschungsanwendungen

Lanthanide-based Coordination Polymers

Lanthanide-based coordination polymers synthesized from derivatives of 3,5-dihydroxy benzoates, similar in structure modification to "2,6-Bis(benzyloxy)pyridin-3-ylboronic acid," show significant promise in photophysical properties. These compounds, featuring aromatic carboxylic acids, have been leveraged for their luminescence efficiencies, especially in solid-state applications, showcasing their potential in light-harvesting and luminescent materials (Sivakumar et al., 2011).

Conducting Polymers from Electropolymerization

Research on conducting polymers from low oxidation potential monomers based on pyrrole, similar to the pyridine derivatives, outlines a pathway to synthesize materials with stable electrically conducting forms. These materials, due to their low oxidation potentials, exhibit significant stability, making them suitable for applications in conducting polymers and potentially for electronic devices (Sotzing et al., 1996).

Heteroatomic Conjugated Polymers for Luminescence

In the realm of heteroatomic conjugated polymers, the protonation and subsequent intramolecular hydrogen bonding have been explored to tune chain structure and luminescence. This technique, applicable to pyridine-based polymers, offers a novel mechanism for adjusting the absorption and emission profiles, suggesting potential applications in optoelectronic devices (Monkman et al., 2002).

Novel Polyimides with Pyridine Moieties

The synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers has been studied for their inherent viscosities, solubility, thermal stability, and mechanical properties. These findings indicate that pyridine-based polyimides could serve as materials with excellent thermal and mechanical properties, suitable for high-performance applications (Wang et al., 2006).

Selective Extraction of Americium(III)

Research into hydrophobic, tridentate nitrogen heterocyclic reagents similar to "2,6-Bis(benzyloxy)pyridin-3-ylboronic acid" has shown enhanced separations of americium(III) from europium(III) in nitric acid. These studies suggest potential applications in selective metal extraction and purification processes, highlighting the compound's role in advanced separation technologies (Hudson et al., 2006).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

[2,6-bis(phenylmethoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BNO4/c22-20(23)17-11-12-18(24-13-15-7-3-1-4-8-15)21-19(17)25-14-16-9-5-2-6-10-16/h1-12,22-23H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEZFPLDOCKBPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(benzyloxy)pyridine-3-boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2925164.png)

![2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925167.png)

![5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925172.png)

![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)